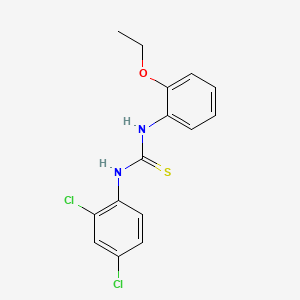![molecular formula C18H16N2OS B5809461 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide, also known as MPTA, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and other fields. MPTA is a thiazole derivative that has been synthesized through various methods and has been found to have specific biochemical and physiological effects.
作用機序
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide's mechanism of action involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubules that form the cytoskeleton of cells. By inhibiting tubulin polymerization, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide disrupts the normal functioning of cells, leading to cell death. This mechanism is similar to that of other chemotherapeutic agents, such as taxanes.
Biochemical and Physiological Effects:
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been found to have specific biochemical and physiological effects, including the inhibition of tubulin polymerization, the induction of apoptosis, and the inhibition of microbial growth. 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has several advantages for use in lab experiments, including its high yield synthesis methods and its specific mechanism of action. However, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects.
将来の方向性
There are several future directions for the study of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide, including its potential use in combination with other chemotherapeutic agents, its use in the treatment of other diseases, and its potential as a lead compound for the development of new drugs. Further research is needed to fully understand the biochemical and physiological effects of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide and its potential applications in medicine and other fields.
In conclusion, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and other fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide and its applications in medicine and other fields.
合成法
The synthesis of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been achieved through various methods, including the reaction between 4-methylphenyl isothiocyanate and N-phenylacetamide in the presence of a base, such as potassium carbonate. Another method involves the reaction between 4-methylphenyl isothiocyanate and 2-aminothiophenol, followed by the reaction with N-phenylacetamide in the presence of a base. Both methods have been successful in producing 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide with high yields.
科学的研究の応用
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
特性
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-7-9-14(10-8-13)16-12-22-18(20-16)11-17(21)19-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMKOEKBDARQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)
![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)

![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)
![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)
